molecular formula C12H24N2O2 B114114 (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate CAS No. 1217725-39-7

(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate

Cat. No. B114114
CAS RN: 1217725-39-7
M. Wt: 228.33 g/mol
InChI Key: GYLAYRXNMUUXJS-JTQLQIEISA-N
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Description

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it . Both of them obtained piperidine by reacting piperine with nitric acid .


Molecular Structure Analysis

Piperidine is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It is a colorless liquid with an odor described as objectionable, typical of amines .


Chemical Reactions Analysis

Piperidine can be reduced to its derivatives via a modified Birch reduction using sodium in ethanol . One-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine” derivatives was developed via three steps: (1) the formation of a domino imine, (2) intramolecular annulation, and then (3) “Ugi-azide reaction” .


Physical And Chemical Properties Analysis

Piperidine is a colorless liquid that is highly soluble in water and other polar solvents . It has a molecular weight of 85.150 g·mol−1, a density of 0.862 g/mL, a melting point of −7 °C, and a boiling point of 106 °C .

Scientific Research Applications

Synthesis of Pyrrolopyrazine Derivatives

(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate: is used in the synthesis of pyrrolopyrazine derivatives, which are nitrogen-containing heterocycles employed in pharmaceuticals, organic materials, and bioactive molecules . These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Development of Imidazole Containing Compounds

The compound serves as a precursor in the development of imidazole-containing compounds. Imidazoles are critical in drug production due to their broad range of chemical and biological properties. They show various biological activities such as antibacterial, antitumor, antidiabetic, anti-allergic, and antiviral activities .

Safety and Hazards

Piperidine is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, inhaled, or in contact with skin .

Future Directions

Piperidine and its derivatives have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

tert-butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLAYRXNMUUXJS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363815
Record name tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate

CAS RN

1217725-39-7
Record name tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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